![molecular formula C7H13NO B1422432 3-Oxa-7-azabicyclo[3.3.1]nonane CAS No. 280-75-1](/img/structure/B1422432.png)
3-Oxa-7-azabicyclo[3.3.1]nonane
Overview
Description
3-Oxa-7-azabicyclo[3.3.1]nonane is a chemical compound with the CAS Number 280-75-1 and a linear formula of C7H13NO . It has a molecular weight of 127.19 .
Synthesis Analysis
This compound derivatives can be synthesized directly from aromatic ketones, paraformaldehyde, and dimethylamine via a novel one-pot tandem Mannich annulation . This is the first example of aromatic ketones used as a practical precursor to obtain 3-azabicyclo[3.3.1]nonane in good yields .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO/c1-6-2-8-3-7(1)5-9-4-6/h6-8H,1-5H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Structure Exploration
- Base-Mediated Cascade Cyclization: A novel strategy for synthesizing the oxa-azabicyclo[3.3.1]nonane subunit, crucial for the naucleamide E core structure, was developed. This involves a base-mediated cascade cyclization between 1-substituted 3,4-dihydroisoquinolines and coumarin derivatives, efficiently forming the oxa-azabicyclo[3.3.1]nonane skeleton in a single chemical operation (Pramthaisong et al., 2018).
- Steric Structure Study: The 1H NMR spectroscopic method revealed that 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonanes have a double chair conformation in deuterochloroform solution, with specific structural details observed in stereoisomers (Klepikova et al., 2003).
Conformational and Configurational Analysis
- Influence of Substituents: The size of substituents at N-7 significantly impacts the stereochemistry of 3-oxa-7-azabicyclo[3.3.1]nonanones. Conformational and configurational isomers were isolated and studied, providing insights into molecular structure (Ashauer-Holzgrabe & Busch, 1988).
Applications in Organic Synthesis
- Synthesis of Serotonin Receptor Antagonists: 3-oxagranatane derivatives, which include the 3-oxa-9-azabicyclo[3.3.1]nonane structure, have been synthesized and shown to be potent serotonin 5-HT3 receptor antagonists (Bermudez et al., 1992).
- Catalyst in Alcohol Oxidation: 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), an unhindered, stable class of nitroxyl radical, has been synthesized. ABNO is highly active in catalytic oxidation of alcohols to their corresponding carbonyl compounds, demonstrating its utility in organic synthesis (Shibuya et al., 2009).
Pharmacological Research
- Antiarrhythmic Properties: Compounds from the 3-selena-7-azabicyclo[3.3.1]nonane family have been synthesized and evaluated for antiarrhythmic properties in animal models, showing potential therapeutic applications (Thompson et al., 1987).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Oxa-7-azabicyclo[33It has been suggested that compounds based on the tricyclic derivative 3,7-diazabicyclo[331]nonans bind to AMPA receptors at a fundamentally different location than ampakins from other known PAM AMPA groups .
Mode of Action
The exact mode of action of 3-Oxa-7-azabicyclo[33It is believed to interact with its targets, possibly AMPA receptors, resulting in changes that could potentially influence various biological processes .
Biochemical Pathways
The biochemical pathways affected by 3-Oxa-7-azabicyclo[33It has been observed that indole alkaloids containing azabicyclo[331]nonane architecture play a crucial role as anticancer, antimalarial, antiinflammatory, antiamebic, antileishmanial, antituberculosis, and antiarrhythmic drug candidates . This suggests that 3-Oxa-7-azabicyclo[3.3.1]nonane may also influence similar pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Oxa-7-azabicyclo[33It is known that the compound is a solid , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of 3-Oxa-7-azabicyclo[33Given its potential interaction with ampa receptors , it may influence neuronal signaling and other related cellular processes.
properties
IUPAC Name |
3-oxa-7-azabicyclo[3.3.1]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-2-8-3-7(1)5-9-4-6/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGDMYHJFTVULL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679036 | |
Record name | 3-Oxa-7-azabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
280-75-1 | |
Record name | 3-Oxa-7-azabicyclo[3.3.1]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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